molecular formula C8H10N2OS B2383982 N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1342347-44-7

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2383982
CAS No.: 1342347-44-7
M. Wt: 182.24
InChI Key: MFJYWEUEUITDNN-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is unique due to its specific structure, which allows it to exhibit a wide range of biological activities.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-8(11)9-4-7-6(2)10-5-12-7/h3,5H,1,4H2,2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJYWEUEUITDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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